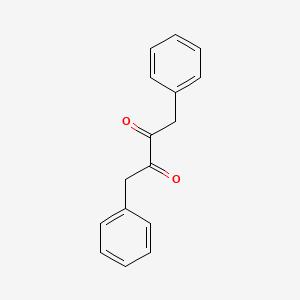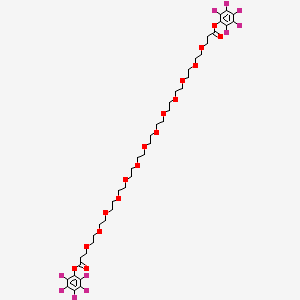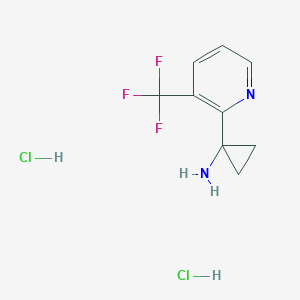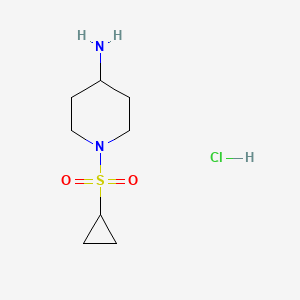![molecular formula C9H4ClF3N2S B3101087 5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazole CAS No. 138426-23-0](/img/structure/B3101087.png)
5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazole
Descripción general
Descripción
5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazole, also known as CF3-THG, is a novel compound that has gained interest in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
Target of Action
Compounds with a similar trifluoromethyl (tfm, -cf3) group have been found to exhibit numerous pharmacological activities .
Mode of Action
It’s worth noting that the trifluoromethyl group is a common feature in many fda-approved drugs, suggesting that it plays a significant role in their pharmacological activity .
Biochemical Pathways
A study on a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (tfmp) derivatives showed potent analgesic efficacy, suggesting that these compounds may interact with pain pathways .
Pharmacokinetics
The presence of the trifluoromethyl group in a compound can significantly affect its pharmaceutical properties .
Result of Action
Tfmp derivatives have been shown to have potent analgesic efficacy, suggesting that they may have a significant impact on pain perception .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazole is its ease of synthesis using a simple one-pot reaction method. This compound is also relatively stable and can be stored for extended periods of time. However, one limitation of this compound is its low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazole. One direction is to further investigate its antitumor activity and mechanism of action. Another direction is to explore its potential applications in material science, such as the synthesis of novel MOFs and polymers. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo.
Aplicaciones Científicas De Investigación
5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. For example, this compound has been used to synthesize metal-organic frameworks (MOFs) with high surface area and gas storage capacity. This compound has also been used to synthesize polymers with high thermal stability and mechanical strength.
In agriculture, this compound has been studied for its potential use as a herbicide. This compound has been found to exhibit potent herbicidal activity against various weed species, making it a potential candidate for the development of new herbicides.
Propiedades
IUPAC Name |
5-chloro-3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2S/c10-8-14-7(15-16-8)5-1-3-6(4-2-5)9(11,12)13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQIWWPDXMFXAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=N2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3101014.png)

![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3101037.png)
![7-Chloro-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B3101043.png)
![3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3101050.png)



![6'-(3,3,3-Trifluoropropoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B3101072.png)

![5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole](/img/structure/B3101095.png)
![2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B3101100.png)


